Tetrabutylazanium; trifluoro({3-[(4-methylpiperazin-1-yl)methyl]phenyl})boranuide
Description
Tetrabutylazanium; trifluoro({3-[(4-methylpiperazin-1-yl)methyl]phenyl})boranuide is a quaternary ammonium borate salt characterized by a trifluoroborate anion and a tetrabutylammonium counterion. The anion features a phenyl ring substituted with a 4-methylpiperazinylmethyl group at the 3-position, imparting both lipophilic and electron-rich properties.
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H17BF3N2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-17-5-7-18(8-6-17)10-11-3-2-4-12(9-11)13(14,15)16/h5-16H2,1-4H3;2-4,9H,5-8,10H2,1H3/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWOQLZKLVENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CN2CCN(CC2)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53BF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrabutylazanium; trifluoro({3-[(4-methylpiperazin-1-yl)methyl]phenyl})boranuide, a compound featuring a tetrabutylammonium cation and a trifluoroborane moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 513.28 g/mol. Its structure includes a tetrabutylammonium ion and a trifluoroborane group, which are crucial for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boron atom and the phenyl group. The mechanism involves:
- Formation of Stable Complexes : The boron center forms stable complexes with nucleophiles such as amino acids and proteins.
- Modulation of Enzymatic Activity : The compound can influence enzyme activity by altering the conformation of active sites.
- Receptor Interaction : Its structural components may interact with specific receptors, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that tetrabutylazanium compounds exhibit antimicrobial properties. For instance, studies have shown that tetrabutylammonium salts can act as effective antimicrobial agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related tetrabutylammonium compounds on cancer cell lines. For example, derivatives have demonstrated selective cytotoxicity against human cancer cells while sparing normal cells. This selective action is attributed to differences in cellular uptake mechanisms .
Case Studies
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Study on Antibacterial Activity :
A study evaluated the antibacterial efficacy of tetrabutylammonium salts against E. coli and S. aureus. Results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic applications in treating bacterial infections . -
Cytotoxicity Assessment :
Research involving various cancer cell lines revealed that certain derivatives of tetrabutylammonium compounds exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .
Data Table: Biological Activity Summary
Scientific Research Applications
Phase Transfer Catalysis
Tetrabutylammonium salts, including tetrabutylazanium compounds, are widely recognized for their role as phase transfer catalysts (PTCs). They facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields in organic synthesis. For instance, tetrabutylammonium bromide (TBAB) has been employed in various alkylation and oxidation reactions, demonstrating its effectiveness in catalyzing the formation of complex organic molecules .
Synthesis of Bioactive Compounds
Research indicates that tetrabutylazanium compounds can serve as catalysts in synthesizing biologically active heterocycles. For example, TBAB has been utilized to synthesize 5-substituted 1H-tetrazoles with excellent yields from aryl nitriles and sodium azide under molten conditions . This showcases the potential of tetrabutylazanium compounds in pharmaceutical chemistry.
| Reaction Type | Compound Used | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | TBAB | High | |
| Synthesis of 1H-tetrazoles | TBAB | Excellent |
Electrochemical Reduction Studies
Tetrabutylazanium trifluoro(3-(4-methylpiperazin-1-yl)methyl)phenylborate has been investigated for its role in electrochemical reduction processes. Studies have shown that it can be used in ionic liquid/organic solvent mixtures to facilitate the electrochemical reduction of carbon dioxide at gold electrodes. This application is particularly relevant for developing sustainable energy solutions .
Deep Eutectic Solvents
The compound has been explored in the context of deep eutectic solvents (DES). These solvents are formed by mixing tetrabutylazanium trifluoro(3-(4-methylpiperazin-1-yl)methyl)phenylborate with other components like succinonitrile. DESs have unique properties that make them suitable for various applications, including extraction processes and as reaction media in organic synthesis .
Nanomaterials and Metallohosts
Tetrabutylazanium compounds are being studied for their potential as precursors in the synthesis of nanomaterials and metallohosts. Research indicates that they can be used to create materials capable of controlled guest exchange, which has implications for drug delivery systems and catalysis . The ability to manipulate these materials at the molecular level opens new avenues for research and application.
Case Study 1: Synthesis of Bioactive Heterocycles
A study conducted by Xie et al. demonstrated the use of TBAB in synthesizing bioactive heterocycles under optimized conditions. The reaction involved aryl nitriles and sodium azide, yielding high product yields while minimizing environmental impact through a metal-free process .
Case Study 2: Electrochemical Reduction of CO2
Research by Yang et al. highlighted the effectiveness of tetrabutylazanium trifluoro(3-(4-methylpiperazin-1-yl)methyl)phenylborate in electrochemical CO2 reduction. This study provided insights into optimizing reaction conditions to enhance efficiency and selectivity, showcasing its potential in addressing climate change challenges .
Chemical Reactions Analysis
2.1. Weakly Coordinating Anion Behavior
Fluorinated borate anions (e.g., ) are known for their weak coordination to cations, enabling stabilization of highly reactive intermediates in organometallic catalysis . For this compound:
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Likely applications include stabilizing cationic metal complexes in polymerization or C–H activation reactions .
-
Example Reaction :
2.2. Acid-Base Interactions
The piperazine moiety () in the anion contains secondary amines, which may participate in proton transfer or Lewis acid-base interactions .
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Potential for pH-dependent solubility in aqueous-organic biphasic systems.
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Possible use in anion-binding catalysis or supramolecular chemistry .
2.3. Phase-Transfer Catalysis
The tetrabutylammonium cation facilitates solubility in nonpolar solvents, suggesting utility in phase-transfer reactions (e.g., nucleophilic substitutions) .
-
Example :
\text{RX (organic)} + \text{NaY (aqueous)} \xrightarrow{\text{[N(C_4H_9)_4]^+}} \text{RY (organic)} + \text{NaX (aqueous)}
3.1. Anion Exchange
Analogous fluoroborates (e.g., NaBArF) are synthesized via Grignard reagent quenching with boron trifluoride . For this compound:
-
Likely preparation via anion metathesis :
\text{[N(C_4H_9)_4]Cl} + \text{K[BAnion]} \rightarrow \text{[N(C_4H_9)_4][BAnion]} + \text{KCl} -
Critical factors: Solvent polarity, drying protocols, and exclusion of moisture .
3.2. Stability and Handling
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Thermal Stability : Fluorinated borates decompose above 300°C .
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Moisture Sensitivity : Likely hygroscopic due to the anion’s hydrophobicity; storage under inert gas recommended .
Research Gaps and Recommendations
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Experimental Data : No kinetic or thermodynamic studies were identified. Priority areas include:
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Reaction profiling with transition metals (e.g., Pd, Rh).
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Solubility and stability under varied conditions.
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Theoretical Studies : DFT calculations to predict coordination behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
a. Tetrabutylazanium; Trifluoro(4-iodophenyl)boranuide (CymitQuimica Product)
- Molecular Formula : C₁₆H₃₆BF₃IN
- Key Differences : The aryl group is substituted with iodine at the 4-position instead of the 3-[(4-methylpiperazin-1-yl)methyl] group.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group. Lower cost (€143/g) compared to the target compound, which likely has higher complexity .
b. (4-Chlorophenyl)trifluoroboranuide; Tetrabutylazanium
- Molecular Formula : C₂₂H₄₀BClF₃N
- Key Differences : Chlorine replaces the 4-methylpiperazinylmethyl substituent.
- Applications : Common in agrochemical intermediates; chlorophenyl groups enhance stability but reduce biological activity compared to piperazine-containing derivatives .
Piperazine-Containing Analogues
a. Ponatinib (Systematic Name)
- Structure : Contains a 4-methylpiperazin-1-ylmethyl group attached to a phenyl ring, similar to the target compound.
- Key Differences : Integrated into a benzamide scaffold rather than a borate salt.
- Applications : FDA-approved tyrosine kinase inhibitor; highlights the pharmacological relevance of the 4-methylpiperazinylmethyl motif in drug design .
b. tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a)
- Synthesis : Utilizes 4-methylpiperazine derivatives in coupling reactions with trifluoroacetic acid.
- Key Differences: Contains a pyrimido-oxazinone core, emphasizing the versatility of 4-methylpiperazine in heterocyclic systems .
Boron-Containing Analogues
a. Boron Formazanate Complexes
b. Zinc(II) Phthalocyanine with Trifluoromethyl Groups
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What advanced spectroscopic techniques elucidate its behavior in supramolecular assemblies?
- Methodological Answer : Use X-ray crystallography to resolve anion-cation packing motifs. Dynamic NMR (VT-NMR) can probe conformational flexibility of the methylpiperazine group. Surface-enhanced Raman spectroscopy (SERS) is effective for studying adsorption on metal nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
